![molecular formula C10H11ClN4S B14407592 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine CAS No. 84827-89-4](/img/structure/B14407592.png)
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue . The product structure is confirmed using 1H NMR and mass spectrometry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the solvent-free reaction conditions and the use of common reagents suggest that it can be synthesized on a larger scale with appropriate optimization of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group in the precursor triazine is substituted by the triazol-3-amine residue.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Solvent-free conditions, 5-cyano-1,2,4-triazines, and 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine.
Oxidation and Reduction: Common oxidizing and reducing agents can be used, but specific examples are not provided in the literature.
Major Products Formed
The major product formed from the nucleophilic substitution reaction is this compound .
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets and pathways. The compound’s triazole ring can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A thiazole derivative with similar heterocyclic properties.
Indole Derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylsulfanyl group makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
84827-89-4 |
|---|---|
Fórmula molecular |
C10H11ClN4S |
Peso molecular |
254.74 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4S/c1-16-10-13-9(12)14-15(10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,14) |
Clave InChI |
BVGVKHXGLARCIR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NN1CC2=CC=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


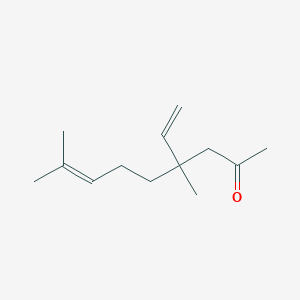
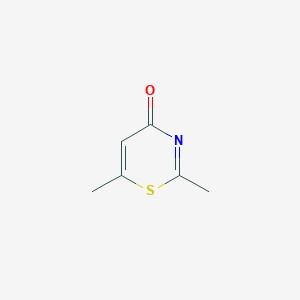
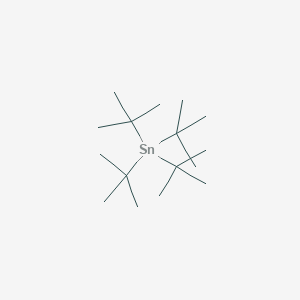
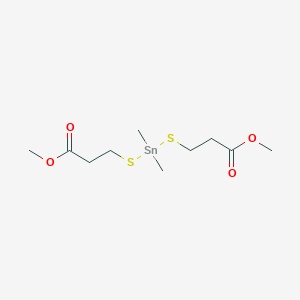
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
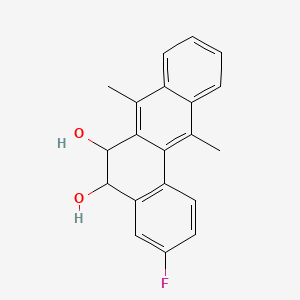
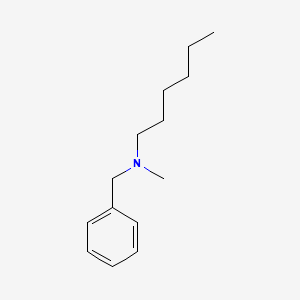
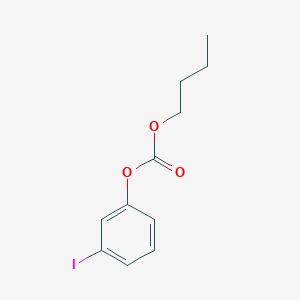

methyl}(dimethyl)silanol](/img/structure/B14407589.png)
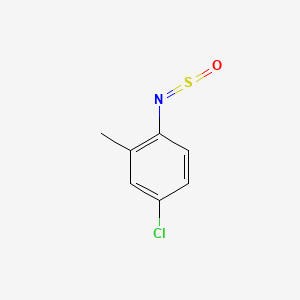
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
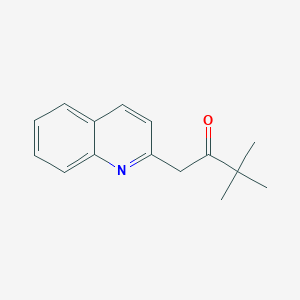
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
